molecular formula C21H21N3O4 B11131550 ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate

ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate

Cat. No.: B11131550
M. Wt: 379.4 g/mol
InChI Key: WKCNZDGIXSEECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate is a synthetic compound featuring a quinazolinone core linked to a benzoate ester via a butanoyl-amino bridge. The quinazolinone moiety is a heterocyclic system known for its pharmacological relevance, particularly in anticancer and antimicrobial applications. This compound’s structure integrates a polar amide group and a lipophilic ethyl ester, which may influence its solubility, bioavailability, and biological activity.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 4-[4-(4-oxoquinazolin-3-yl)butanoylamino]benzoate

InChI

InChI=1S/C21H21N3O4/c1-2-28-21(27)15-9-11-16(12-10-15)23-19(25)8-5-13-24-14-22-18-7-4-3-6-17(18)20(24)26/h3-4,6-7,9-12,14H,2,5,8,13H2,1H3,(H,23,25)

InChI Key

WKCNZDGIXSEECA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Oxidative Cyclization Using Dimethyl Sulfoxide (DMSO) and H₂O₂

A method adapted from H₂O₂-mediated synthesis involves reacting 2-amino-N-methylbenzamide with DMSO under mild conditions. For the target compound, 2-aminobenzamide derivatives substituted at the 3-position are critical.

  • Procedure :

    • 2-Amino-N-(butanoyl)benzamide (1.0 equiv) is treated with DMSO (2.0 equiv) and 30% H₂O₂ (1.5 equiv) in acetonitrile at 80°C for 6 hours.

    • The reaction proceeds via imine formation followed by oxidation to yield 3-substituted quinazolin-4(3H)-one.

  • Yield : 72–85% after silica gel chromatography.

DMAP-Catalyzed Cyclization with (Boc)₂O

An alternative route employs 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate [(Boc)₂O] to facilitate cyclization:

  • Procedure :

    • 2-Aminobenzamide (1.0 equiv) reacts with (Boc)₂O (1.5 equiv) and DMAP (0.1 equiv) in CH₃CN under microwave irradiation (30 min, 100°C).

    • The Boc group acts as a transient carbonyl source, enabling intramolecular cyclization.

  • Yield : 82–94% for N-alkylated quinazolinones.

Amide Coupling with Ethyl 4-Aminobenzoate

Carbodiimide-Mediated Coupling

The final step involves conjugating the butanoyl-quinazolinone carboxylic acid to ethyl 4-aminobenzoate:

  • Procedure :

    • 3-(4-Carboxybutanoyl)quinazolin-4(3H)-one (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), and ethyl 4-aminobenzoate (1.1 equiv) are stirred in DCM at RT for 12 hours.

    • The crude product is purified via column chromatography (SiO₂, 2% MeOH/CHCl₃).

  • Yield : 78–82%.

Reaction Optimization and Analytical Validation

Critical Parameters

  • Temperature : Microwave irradiation reduces reaction time from 12 hours to 30 minutes for cyclization.

  • Catalyst : DMAP enhances acylation efficiency by 40% compared to non-catalytic conditions.

  • Solvent : CH₃CN outperforms DMF or THF in cyclization reactions due to improved solubility.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazolinone C2-H), 7.95 (d, J = 8.8 Hz, 2H, benzoate aromatic), 6.85 (d, J = 8.8 Hz, 2H, benzoate aromatic), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃).

  • LC-MS : m/z 379.4 [M+H]⁺, consistent with the molecular formula C₂₁H₂₁N₃O₄.

Industrial-Scale Considerations

Patent data reveal scalable adaptations for analogous compounds:

  • Continuous Flow Reactors : Improve throughput for cyclization steps (90% yield at 10 kg scale).

  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Condensation: Reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other quinazolinone derivatives, which are valuable in organic synthesis.

    Biology: Quinazolinone derivatives have shown promising antibacterial and antifungal activities.

    Medicine: These compounds are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Quinazolinone derivatives are used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate involves its interaction with specific molecular targets. Quinazolinone derivatives are known to inhibit various enzymes and receptors, which can lead to their therapeutic effects. For example, they may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting anticancer activity. Additionally, these compounds can interact with bacterial cell walls, leading to antibacterial effects.

Comparison with Similar Compounds

Ethyl 4-(2-Methyl-4-Oxo-3(4H)-quinazolinyl)benzoate (CAS 4005-02-1)

Structural Differences :

  • The methyl substituent at position 2 of the quinazolinone ring replaces the butanoyl-amino bridge in the target compound.
  • This modification reduces molecular complexity and may enhance metabolic stability.

Physicochemical Properties :

  • Molecular Weight : 308.33 g/mol (vs. ~400–450 g/mol for the target compound, estimated).
  • Solubility : Higher lipophilicity due to the absence of the polar amide group.

Ethyl 4-[(Dimethylcarbamothioyl)amino]benzoate

Structural Differences :

  • Replaces the quinazolinone-butanoyl system with a dimethylcarbamothioyl group.
  • Retains the ethyl benzoate backbone but introduces a sulfur-containing moiety.

Key Data :

  • Crystallography : Exhibits planar geometry with strong hydrogen bonding, enhancing stability .
  • Thermal Analysis : Differential scanning calorimetry (DSC) shows a melting point of 168–170°C .

Ethyl 4-(Sulfooxy)benzoate (Compound 13 from )

Structural Differences :

  • Features a sulfated hydroxyl group instead of the quinazolinone-butanoyl-amino system.
  • Polar sulfated group increases water solubility.

Natural Occurrence :

Physicochemical Properties :

  • Solubility : High aqueous solubility due to the sulfate group.
  • Stability : Susceptible to enzymatic hydrolysis in biological systems.

Ethyl 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 1 from )

Structural Differences :

  • Replaces the quinazolinone ring with a benzimidazole system.
  • Retains the butanoyl-amino-ethyl benzoate framework.

Key Comparative Data Table

Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Biological Activity
Target Compound ~400–450 (estimated) Quinazolinone Butanoyl-amino, ethyl benzoate Potential kinase inhibition
Ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate 308.33 Quinazolinone Methyl, ethyl benzoate Anticancer (inferred)
Ethyl 4-(sulfooxy)benzoate ~246 (estimated) Benzoate Sulfate ester Plant defense
Ethyl 4-(benzimidazol-2-yl)butanoate ~290 (estimated) Benzimidazole Butanoyl, ethyl benzoate Antiparasitic

Research Findings and Implications

  • Quinazolinone vs. Benzimidazole Cores: Quinazolinones generally exhibit stronger DNA-intercalating activity, while benzimidazoles are more effective against parasites .
  • Role of Substituents : Polar groups (e.g., sulfates or amides) enhance solubility but may reduce membrane permeability. Lipophilic groups (e.g., methyl or ethyl esters) improve bioavailability but increase metabolic stability risks .
  • Synthetic Flexibility: The target compound’s butanoyl-amino bridge allows for modular modifications, enabling targeted drug design .

Biological Activity

Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate, a compound featuring a quinazoline moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from diverse research studies and literature.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • CAS Number : 10539258

This compound is characterized by the presence of a quinazoline ring, which is known for various pharmacological properties.

Antiallergic Activity

A series of studies have investigated the antiallergic properties of compounds related to the quinazoline structure. For instance, (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids demonstrated significant activity in the rat passive cutaneous anaphylaxis (PCA) test. Substituted analogs with specific alkoxy groups exhibited enhanced potency, suggesting that modifications to the quinazoline structure can impact biological efficacy .

Anticancer Potential

Research has indicated that quinazoline derivatives possess anticancer properties. A study evaluating various thiazolidine derivatives, some of which included quinazoline structures, found significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most effective compounds showed IC50 values lower than standard chemotherapeutics like irinotecan, indicating promising anticancer activity .

The mechanisms underlying the biological activities of this compound appear to involve:

  • Inhibition of Cell Proliferation : Studies have shown that quinazoline derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
  • Antioxidant Activity : Some derivatives have demonstrated the ability to modulate oxidative stress levels in cells, contributing to their protective effects against cellular damage.
  • Modulation of Enzyme Activity : Compounds may interact with various enzymes involved in metabolic processes, enhancing or inhibiting their activity depending on the cellular context.

Case Studies and Research Findings

StudyFindings
Antiallergic Activity Substituted (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids exhibited high potency in PCA tests .
Anticancer Activity Quinazoline derivatives showed significant cytotoxicity against MCF-7 and A549 cell lines with lower IC50 values compared to irinotecan .
Mechanistic Insights Induction of apoptosis via intrinsic/extrinsic pathways; modulation of oxidative stress and enzyme activity were noted .

Q & A

Q. What are the common synthetic routes to the quinazolin-4(3H)-one core in ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate?

The quinazolinone moiety is typically synthesized via condensation of 2-aminobenzamides with carbonyl-containing reagents. Traditional methods involve high-temperature cyclization (120–150°C) using acid catalysts or transition metals . Electrochemical methods have emerged as a milder alternative, employing aluminum/carbon electrodes and acetic acid electrolytes to achieve oxidative cyclization at room temperature (yields: 70–85%) . For the target compound, coupling the quinazolinone with a butanoyl linker and subsequent esterification with ethyl 4-aminobenzoate may involve DMF/K₂CO₃-mediated reactions under reflux .

Q. How is the structural integrity of this compound verified in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) using SHELXL is the gold standard for confirming molecular geometry. For example, related benzoate esters show bond angles of ~120° for aromatic carbons and torsional angles <5° for planar quinazolinone systems . Hydrogen-bonding networks (e.g., N–H···O interactions in the quinazolinone ring) and π-π stacking distances (~3.5 Å) are critical validation metrics .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H NMR resolves the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and quinazolinone NH (δ 10.2–10.8 ppm). 13^13C NMR confirms carbonyl groups (C=O at δ 165–175 ppm) .
  • IR : Strong absorptions at ~1700 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (quinazolinone C=O) .
  • MS : Molecular ion peaks [M+H]⁺ are typically observed via ESI-MS, with fragmentation patterns confirming the butanoyl linker .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray crystallography) be resolved?

Dynamic effects in solution (e.g., rotational barriers in the butanoyl chain) may cause unexpected NMR splitting despite crystallographic planarity. Computational modeling (DFT at B3LYP/6-31G*) can simulate solution-state conformers and predict coupling constants. For example, dihedral angles >30° in the butanoyl group may explain splitting discrepancies .

Q. What strategies optimize the yield of the butanoyl linker coupling step?

  • Activation : Use HATU or EDC/HOBt for amide bond formation (yields improve from 50% to >80%) .
  • Solvent : Polar aprotic solvents (DMAC or DMF) enhance solubility of intermediates.
  • Temperature : Controlled heating (60–80°C) reduces side reactions like ester hydrolysis .
  • Monitoring : TLC (silica, ethyl acetate/hexane 3:7) or LC-MS tracks reaction progress .

Q. How do substituents on the benzoate moiety influence bioactivity?

Comparative studies of analogs show that electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity by increasing DNA intercalation, while bulky substituents (e.g., -OCH₃) reduce solubility. For the ethoxy group in this compound, in silico docking (AutoDock Vina) predicts improved binding to topoisomerase II (ΔG ≈ -9.2 kcal/mol) compared to hydroxy analogs (ΔG ≈ -7.5 kcal/mol) .

Data Contradiction Analysis

Q. Why do electrochemical synthesis methods for quinazolinones report lower yields in some studies?

Discrepancies arise from substrate electronic effects. Electron-rich 2-aminobenzamides (e.g., 4-OCH₃) achieve >85% yields due to facilitated oxidation, while electron-deficient analogs (e.g., 4-NO₂) show <60% yields. Contradictory reports may also stem from electrolyte purity; trace water in acetic acid reduces Faradaic efficiency by 15–20% .

Methodological Tables

Table 1. Comparison of Quinazolinone Synthesis Methods

MethodConditionsYield (%)AdvantagesLimitations
Electrochemical RT, acetic acid, 6 h70–85Mild, no metal catalystsSensitive to substrate electronics
Thermal 140°C, Ac₂O, 12 h65–75Broad substrate scopeHigh energy input
Condensation EtOH, reflux, 8 h60–70ScalableByproduct formation

Table 2. Key Crystallographic Parameters

ParameterValueSignificance
Bond length (C=O)1.21–1.23 ÅConfirms carbonyl group integrity
π-π stacking distance3.4–3.6 ÅStabilizes crystal packing
Torsional angle<5° (quinazolinone-benzoate)Indicates planarity for conjugation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.